
1,10-Bis-(4-methylphenylsulfonyloxy)decane
描述
1,10-Bis-(4-methylphenylsulfonyloxy)decane, commonly referred to as BMD, is an organic compound with a wide range of applications in the scientific research field. BMD is a versatile compound that can be used as a reagent, catalyst, or ligand in various laboratory experiments. It has been used in the synthesis of new compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. BMD has also been used in the study of biochemical and physiological effects and in the development of new drugs.
科学研究应用
BMD has a wide range of applications in scientific research. It has been used in the synthesis of new compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. BMD has also been used in the study of biochemical and physiological effects and in the development of new drugs. BMD has been used as a reagent in the synthesis of heterocyclic compounds, such as benzimidazoles, benzoxazoles, and benzothiazoles. It has also been used as a catalyst in the synthesis of polymers, such as polystyrene and polycarbonates. BMD has been used as a ligand in coordination chemistry to form complexes with transition metals, such as cobalt, nickel, and copper.
作用机制
The mechanism of action of BMD is not yet fully understood. It is believed that BMD acts as a catalyst in organic reactions by forming a complex with the transition metal. This complex then facilitates the reaction of the reactants. BMD also acts as a ligand in coordination chemistry, forming a complex with the transition metal which then facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not yet fully understood. BMD has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases. BMD has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of certain inflammatory conditions. BMD has also been shown to have anti-cancer activity, which may be beneficial in the treatment of certain types of cancer.
实验室实验的优点和局限性
The use of BMD in laboratory experiments has several advantages. BMD is a versatile compound that can be used as a reagent, catalyst, or ligand in various laboratory experiments. It is also relatively inexpensive and readily available. However, there are also some limitations to the use of BMD in laboratory experiments. BMD is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, BMD can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
未来方向
There are several potential future directions for BMD research. One possible direction is to further investigate the biochemical and physiological effects of BMD. This could include exploring the potential therapeutic applications of BMD, such as its use in the treatment of certain diseases. Another possible direction is to further investigate the mechanism of action of BMD and its potential use as a catalyst or ligand in various laboratory experiments. Additionally, further research could be done to explore the potential applications of BMD in the synthesis of new compounds and polymers.
合成方法
BMD can be synthesized through a variety of methods. One of the most common methods is the oxidation of 1,10-dibromodecane with potassium permanganate. This method involves the reaction of 1,10-dibromodecane with potassium permanganate in an aqueous solution to form BMD and potassium bromide. Another method involves the reaction of 1,10-bis(4-methylphenyl)decane with sulfur trioxide in an aqueous solution to form BMD and sulfuric acid. This method is more efficient and produces higher yields than the oxidation method.
属性
IUPAC Name |
10-(4-methylphenyl)sulfonyloxydecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S2/c1-21-11-15-23(16-12-21)31(25,26)29-19-9-7-5-3-4-6-8-10-20-30-32(27,28)24-17-13-22(2)14-18-24/h11-18H,3-10,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKJOZNCYWHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305206 | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
CAS RN |
36247-33-3 | |
| Record name | NSC169725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



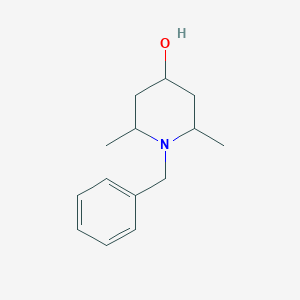
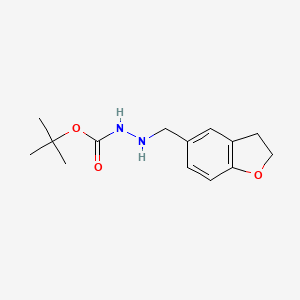

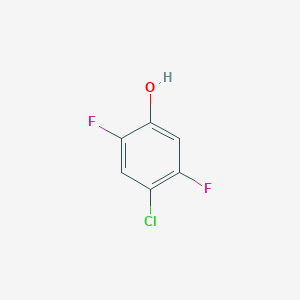




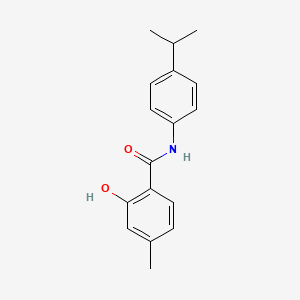
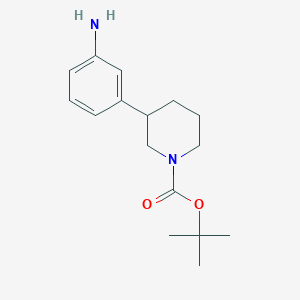
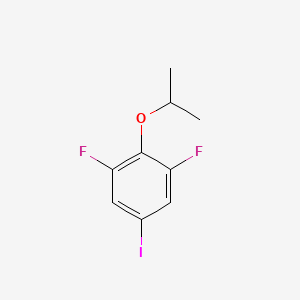
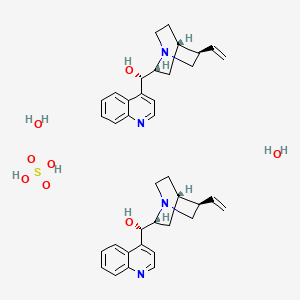
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)
